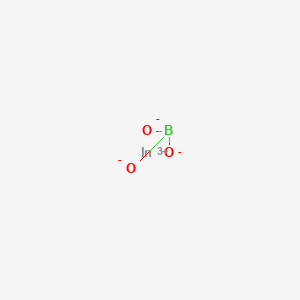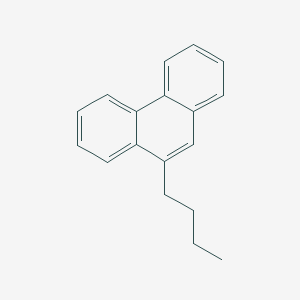
1-phenoxy-3-(4-phenoxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenoxy-3-(4-phenoxyphenoxy)benzene: is an organic compound with the molecular formula C24H18O3 and a molecular weight of 354.4 g/mol . This compound is characterized by its complex aromatic structure, which includes multiple phenoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenoxy-3-(4-phenoxyphenoxy)benzene typically involves the reaction of phenol derivatives with benzene derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where a phenoxy group is introduced to the benzene ring in the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Simpler aromatic compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 1-phenoxy-3-(4-phenoxyphenoxy)benzene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between aromatic compounds and biological macromolecules. It serves as a model compound for understanding the behavior of similar aromatic structures in biological systems .
Medicine: While not directly used as a drug, this compound’s derivatives are explored for potential therapeutic applications. Researchers investigate its role in drug design and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-phenoxy-3-(4-phenoxyphenoxy)benzene involves its interaction with molecular targets through aromatic stacking and hydrogen bonding. These interactions influence the compound’s reactivity and stability. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, which are critical for its chemical behavior .
Comparison with Similar Compounds
- Benzene, 1-phenoxy-2-(4-phenoxyphenoxy)-
- Benzene, 1-phenoxy-4-(4-phenoxyphenoxy)-
- Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)-
Uniqueness: 1-phenoxy-3-(4-phenoxyphenoxy)benzene is unique due to its specific arrangement of phenoxy groups, which imparts distinct chemical properties. Compared to its similar compounds, it exhibits different reactivity patterns and stability, making it a valuable compound for specialized applications .
Properties
CAS No. |
10469-83-7 |
|---|---|
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenoxy-3-(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-8-19(9-4-1)25-21-14-16-22(17-15-21)27-24-13-7-12-23(18-24)26-20-10-5-2-6-11-20/h1-18H |
InChI Key |
GWXBGFIYQHKUSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Key on ui other cas no. |
10469-83-7 |
Synonyms |
1-Phenoxy-3-(4-phenoxyphenoxy)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















